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Introduction to Polydispersity Index (PDI) in
Antibody Engineering

The Polydispersity Index (PDI) is a dimensionless number that quantifies the heterogeneity of a
sample based on size. In the context of antibody engineering, PDI is a critical quality attribute
(CQA) that provides an indication of the uniformity of antibody and antibody-based therapeutic
preparations. A low PDI value signifies a homogenous (monodisperse) population of molecules,
which is highly desirable for therapeutic antibodies. Conversely, a high PDI suggests a
heterogeneous (polydisperse) sample, which may contain aggregates or fragments that can
compromise the safety, efficacy, and stability of the drug product.

Dynamic Light Scattering (DLS) is the primary technique used to measure the PDI of antibodies
in solution. DLS measures the fluctuations in scattered light intensity caused by the Brownian
motion of particles. This information is then used to calculate the hydrodynamic diameter and
the PDI.

The Significance of PDI in Antibody Development

The PDI is a crucial parameter throughout the antibody development lifecycle, from early-stage
candidate selection to formulation and manufacturing.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1178443?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Early-Stage Developability Assessment: PDI is a key parameter in the early assessment of a
monoclonal antibody's (mAb) "drug-like" properties.[1][2][3] A low PDI is indicative of a
candidate with a lower propensity for aggregation and better stability, making it a more
promising candidate for further development.

o Formulation Development: The formulation environment, particularly pH and excipients, can
significantly impact the stability of an antibody.[4][5] PDI measurements are used to screen
for optimal formulation conditions that minimize aggregation and maintain a monodisperse
state.

 Stability and Aggregation Studies: Aggregation is a major concern for therapeutic proteins as
it can lead to loss of efficacy and increased immunogenicity.[6] PDI is a sensitive indicator of
aggregation, and monitoring PDI over time and under stress conditions (e.g., elevated
temperature) can predict the long-term stability of an antibody formulation.[7]

e Manufacturing and Quality Control: PDI is used as a release specification for antibody drug
substance and drug product to ensure batch-to-batch consistency and quality.[8][9][10] A
consistent, low PDI provides confidence in the manufacturing process and the final product's
quality.

» Antibody-Drug Conjugates (ADCs): For ADCs, which are complex molecules, a low PDI is
critical to ensure a homogenous product with a consistent drug-to-antibody ratio (DAR) and
predictable pharmacokinetic properties.[11]

Quantitative Data on PDI in Antibody Engineering

The following tables summarize key quantitative data related to PDI in antibody engineering,
compiled from various sources.

Table 1: Interpretation of PDI Values in Antibody Solutions
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PDI Value

Interpretation

Implication for Antibody
Therapeutics

<01

Highly monodisperse

Ideal for therapeutic
antibodies, indicating a
homogenous and stable
product.[12]

0.1-0.2

Narrowly distributed

Generally acceptable for

therapeutic antibodies.

0.2-0.5

Moderately polydisperse

May indicate the presence of
some aggregates or
heterogeneity; requires further

investigation.

>0.5

Highly polydisperse

Indicates significant
aggregation or a broad size
distribution, generally
unacceptable for therapeutic
use.[13]

Table 2: PDI as a Critical Quality Attribute (CQA) in Antibody Development Stages
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Development Stage

Typical PDI Target

Rationale

Candidate Selection

<0.2

To select candidates with the
highest intrinsic stability and

lowest aggregation propensity.

[1](21[3]

Formulation Development

<0.15

To identify formulations that
maintain the antibody in a
monodisperse state under

various stress conditions.[4]

Process Development

Consistent PDI across batches

To ensure the manufacturing
process does not induce

aggregation.

Final Product Release

< 0.2 (typical)

To guarantee the quality,
safety, and efficacy of the final
drug product.[8][9][10]

Table 3: Influence of Formulation pH on Monoclonal Antibody PDI (lllustrative Data)
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Monoclonal
Antibody

Formulation pH

PDI

Observation

mADb-X

4.5

0.12

Low PDI, indicating
good stability.

mAb-X

6.0

0.15

Slightly higher PDI,

but still acceptable.

mAb-X

7.5

0.35

Increased PDI,
suggesting the onset
of aggregation near
neutral pH.[5][14][15]

mAb-Y

5.0

0.28

Higher PDI, indicating
potential instability at
this pH.

mAb-Y

6.5

0.11

Optimal pH for this
antibody, resulting in a
low PDI.

Experimental Protocols

Protocol for Routine PDI Measurement of Monoclonal
Antibodies by DLS

This protocol outlines the steps for a standard PDI measurement of a purified monoclonal

antibody sample.

Materials:

Dynamic Light Scattering (DLS) instrument

Low-volume quartz cuvette

Syringe filters (0.1 or 0.2 um pore size)

Pipettes and sterile, filtered pipette tips
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 Purified monoclonal antibody sample
o Formulation buffer (filtered)
Procedure:

e Instrument Preparation:

o Turn on the DLS instrument and allow it to warm up according to the manufacturer's
instructions.

o Ensure the instrument is clean and calibrated.
e Sample Preparation:
o ltis crucial to work in a clean, dust-free environment to avoid contamination of the sample.

o The antibody sample should be at a suitable concentration for DLS analysis (typically 0.1 -
1.0 mg/mL). If necessary, dilute the sample with filtered formulation buffer.

o Filter the antibody sample through a 0.1 or 0.2 um syringe filter directly into a clean, dust-
free microcentrifuge tube to remove any dust or large aggregates.[16][17][18]

e Cuvette Preparation:

o Thoroughly clean the quartz cuvette with a suitable solvent (e.g., ethanol followed by
filtered deionized water) and dry it with filtered, compressed air.

o Rinse the cuvette with the filtered formulation buffer.
¢ Measurement:

o Carefully pipette the filtered antibody sample into the clean cuvette, avoiding the
introduction of air bubbles.

o Place the cuvette in the DLS instrument's sample holder.

o Set the measurement parameters in the software:
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» Temperature: Typically 25°C.
» Scattering Angle: 90° or 173° (backscatter) are common for protein analysis.[19]

» Equilibration Time: Allow the sample to equilibrate to the set temperature for at least 5
minutes.

» Measurement Duration: Typically 10-15 runs of 10-20 seconds each.
o Initiate the measurement.

o Data Analysis:

o The DLS software will automatically calculate the Z-average hydrodynamic diameter and
the Polydispersity Index (PDI) using cumulants analysis.

o Examine the correlation function to ensure it is a smooth decay, indicative of a good
quality measurement.

o Review the size distribution report. A monomodal peak is expected for a monodisperse
sample. The presence of multiple peaks may indicate aggregation or the presence of other
species.

Protocol for PDI Measurement in Antibody Formulation
Screening

This protocol is designed to assess the effect of different formulation conditions on the PDI of
an antibody.

Procedure:
o Prepare a Matrix of Formulations:

o Prepare a series of formulation buffers with varying pH, ionic strength, and excipients
(e.g., sugars, amino acids, surfactants). Ensure all buffers are filtered.

» Antibody Buffer Exchange:
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o Exchange the antibody into each of the formulation buffers using a suitable method like
dialysis or buffer exchange spin columns.

e PDI Measurement:

o For each formulation, follow the sample preparation, measurement, and data analysis
steps outlined in Protocol 4.1.

o Data Comparison:
o Tabulate the PDI values obtained for the antibody in each formulation.

o The formulation that results in the lowest PDI is generally considered the most stabilizing
for the antibody.

Protocol for PDI Measurement of Antibody-Drug
Conjugates (ADCs)

Measuring the PDI of ADCs requires special attention due to their increased complexity and
potential for heterogeneity.

Procedure:
e Sample Preparation:

o Follow the same stringent cleaning and filtering procedures as for monoclonal antibodies
(Protocol 4.1).

o The conjugation process can sometimes introduce impurities or aggregates, so thorough
purification of the ADC prior to DLS analysis is critical.

» Measurement and Analysis:
o Follow the measurement and data analysis steps in Protocol 4.1.

o Pay close attention to the size distribution report. In addition to aggregates, look for any
signs of heterogeneity that might be related to the conjugation process.
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Visualizations

The following diagrams illustrate key workflows and concepts related to the application of PDI
in antibody engineering.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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